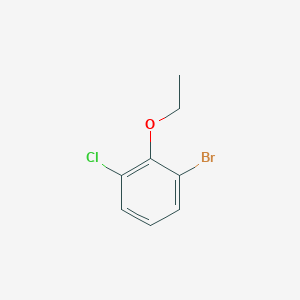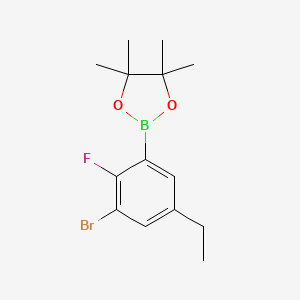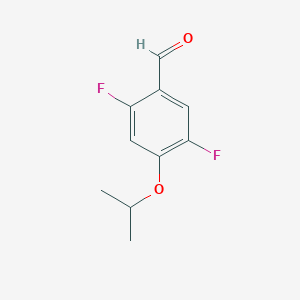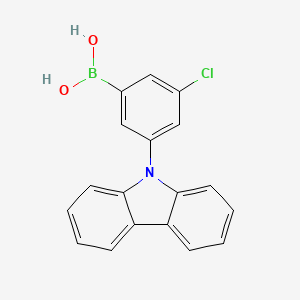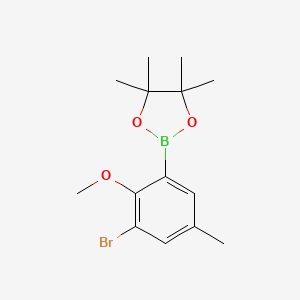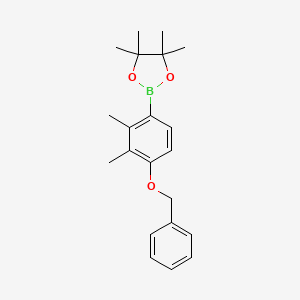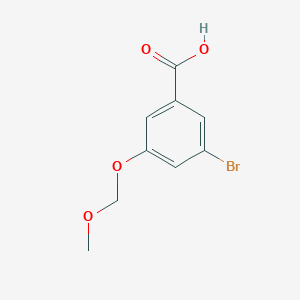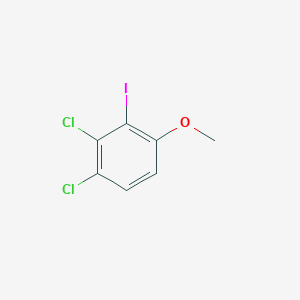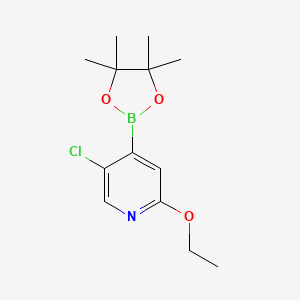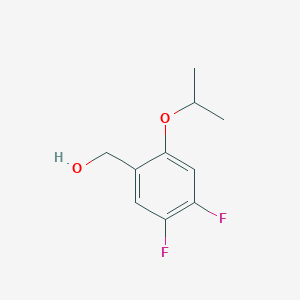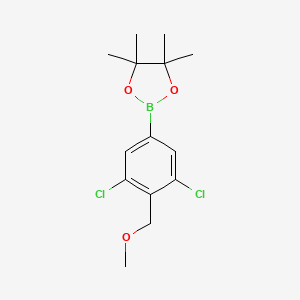
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-26-1 . It has a molecular weight of 317.02 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BCl2O3 . The InChI code and key for this compound are available . The compound has a topological polar surface area of 49.7 Ų .Chemical Reactions Analysis
As mentioned earlier, this compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 317.02 and a topological polar surface area of 49.7 Ų . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has also been used in a variety of biochemical and physiological studies. Additionally, this compound has been used as a catalyst in the synthesis of polymers, and has been used as a reagent in the synthesis of other boron-containing compounds.
Mécanisme D'action
Target of Action
The primary target of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available. Additionally, it is a relatively stable compound, and does not decompose easily. However, this compound does have some limitations. It is not soluble in water, and must be used in a suitable solvent, such as acetonitrile or ethyl acetate. Additionally, it can be toxic if inhaled or ingested, and should be handled with care.
Orientations Futures
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester has a number of potential future directions. It can be used in the synthesis of a variety of organic compounds, including pharmaceuticals, and can be used as a catalyst in the synthesis of polymers. Additionally, it can be used as a reagent in the synthesis of other boron-containing compounds, and can be used to study the effects of boron on the activity of a variety of enzymes. Finally, this compound can be used to study the effects of boron on the metabolism of carbohydrates, lipids, and proteins.
Méthodes De Synthèse
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester can be synthesized from 3,5-dichloro-4-(methoxymethyl)phenylboronic acid and pinacol. The synthesis of this compound begins by combining 3,5-dichloro-4-(methoxymethyl)phenylboronic acid and pinacol in a 1:1 molar ratio in a suitable solvent, such as acetonitrile. The mixture is then heated to reflux for approximately 8 hours, and the resulting reaction mixture is cooled to room temperature. The product is then isolated by filtration, and the filtrate is then evaporated to dryness. The resulting solid is then recrystallized from a suitable solvent, such as ethyl acetate, to give the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
2-[3,5-dichloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2O3/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-18-5)12(17)7-9/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSWESKFLCAJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

